



# PNB-001 Application in Preclinical Models of COVID-19: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

PNB-001, also known as GPP-Baladol, is a first-in-class small molecule with a dual mechanism of action, functioning as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2] This unique profile confers both potent anti-inflammatory and immunomodulatory properties.[1][3] While clinical trials have demonstrated the potential of PNB-001 in improving clinical outcomes for patients with moderate COVID-19, preclinical evaluation in relevant animal models is crucial for elucidating its mechanism of action and guiding further development.[4] This document provides detailed application notes and protocols based on available preclinical data and proposes a study design for the evaluation of PNB-001 in a validated COVID-19 animal model.

# **Mechanism of Action**

**PNB-001**'s therapeutic effects are believed to be mediated through its interaction with cholecystokinin receptors. As a CCK-A agonist and CCK-B antagonist, it modulates inflammatory pathways. In the context of viral infections, **PNB-001** has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6. Its immunomodulatory effects are highlighted by the ability to normalize lymphocyte and neutrophil counts, which is a key objective in managing the dysregulated immune response characteristic of severe COVID-19.



PNB-001 PNB-001 (GPP-Baladol) Binds to Binds to Receptor Interaction CCK-A Receptor **CCK-B Receptor** Activates Blocks **Downstream Effects Agonist Action Antagonist Action** Anti-inflammatory Immunomodulation **Pathways** Reduced Pro-inflammatory Cytokines (e.g., IL-6)

PNB-001 Signaling Pathway in Inflammation









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The K18-Human ACE2 Transgenic Mouse Model Recapitulates Non-severe and Severe COVID-19 in Response to an Infectious Dose of the SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. medrxiv.org [medrxiv.org]
- 4. jchps.com [jchps.com]
- To cite this document: BenchChem. [PNB-001 Application in Preclinical Models of COVID-19: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8263531#pnb-001-application-in-covid-19-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com